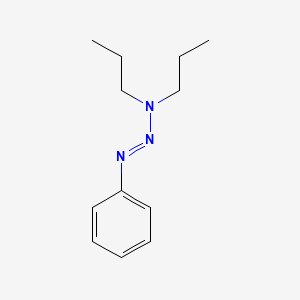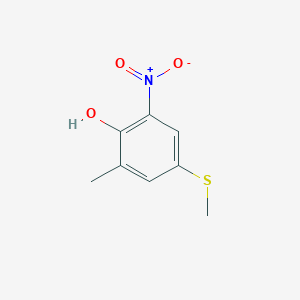
1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes a piperidinium core and ester linkage with choline iodide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide typically involves a multi-step process. The initial step includes the preparation of the piperidinium core, followed by the introduction of the carboxyethyl group. The final step involves esterification with choline iodide under controlled conditions. Common reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of 1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
Piperidinium, 1,1,2-trimethyl-6-[[2-(trimethylammonio)ethoxy]carbonyl]-, iodide: This compound shares a similar piperidinium core but differs in its functional groups.
(2-Carboxyethyl)trimethylammonium iodide ester with choline: Another related compound with a similar ester linkage but different substituents.
Uniqueness
Its structure allows for versatile chemical reactivity and interaction with various biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
37637-79-9 |
|---|---|
Molecular Formula |
C14H30I2N2O2 |
Molecular Weight |
512.21 g/mol |
IUPAC Name |
trimethyl-[2-[3-(1-methylpiperidin-1-ium-1-yl)propanoyloxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C14H30N2O2.2HI/c1-15(2,3)12-13-18-14(17)8-11-16(4)9-6-5-7-10-16;;/h5-13H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
HPZYZVSMMLCTGY-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)





![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)



![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)

![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
